molecular formula C16H10N6O4 B6000070 6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B6000070
M. Wt: 350.29 g/mol
InChI Key: BPEDIAWHBQQNEC-UHFFFAOYSA-N
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Description

6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitro group, a furan ring, a pyridine ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrano[2,3-c]pyrazole core: This might involve a cyclization reaction between a pyrazole derivative and a suitable aldehyde or ketone.

    Introduction of the nitro group: Nitration of the furan ring could be achieved using a mixture of nitric acid and sulfuric acid.

    Amino group addition: Amination reactions could be performed using ammonia or an amine derivative.

    Cyanide group introduction: This could be done through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the amino or furan groups.

    Reduction: Reduction of the nitro group to an amine could be achieved using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The cyanide group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium cyanide, potassium cyanide.

Major Products

    Oxidation: Oxidized derivatives of the furan or amino groups.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE could have several applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Materials Science: Possible applications in the development of organic electronic materials.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 4-AMINO-3-(5-NITRO-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
  • 6-AMINO-4-(5-NITRO-2-FURYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Uniqueness

The unique combination of functional groups in 6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO

Properties

IUPAC Name

6-amino-4-(5-nitrofuran-2-yl)-3-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N6O4/c17-6-9-12(10-3-4-11(25-10)22(23)24)13-14(8-2-1-5-19-7-8)20-21-16(13)26-15(9)18/h1-5,7,12H,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEDIAWHBQQNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821204
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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